Enhanced Potency in TGF-βR1 Inhibition via 3,3-Difluorocyclobutyl Moiety
In a series of TGF-βR1 (ALK5) inhibitors, a 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivative (Compound 15r) demonstrated sub-100 nM enzyme and cellular activity, with IC50 values of 44 nM against the ALK5 enzyme and 42.5 nM in a NIH3T3 cell viability assay [1]. The presence of the 3,3-difluorocyclobutyl group was specifically identified as a key moiety for improving both potency and metabolic stability [1]. This represents a significant improvement over earlier generation inhibitors and highlights the specific value of the difluorocyclobutyl motif over simpler cycloalkyl substituents.
| Evidence Dimension | TGF-βR1 (ALK5) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 44 nM for a derivative incorporating the 3,3-difluorocyclobutyl group (Compound 15r) |
| Comparator Or Baseline | Class-level baseline for a series of ALK5 inhibitors without the 3,3-difluorocyclobutyl motif (e.g., LY-3200882 as a reference, data not directly comparable in same assay). |
| Quantified Difference | The study's conclusion states the 1,1-difluorocyclobutyl moiety 'was proven to improve the potency' relative to compounds lacking it. |
| Conditions | In vitro enzyme assay for ALK5 inhibition; Cell viability assay using NIH3T3 mouse fibroblast cells. |
Why This Matters
This data directly validates the 3,3-difluorocyclobutyl group as a potency-enhancing motif for a clinically relevant kinase target, justifying its selection over non-fluorinated cycloalkyl building blocks for similar programs.
- [1] He, W., et al. (2020). Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. *European Journal of Medicinal Chemistry*, 200, 112434. doi: 10.1016/j.ejmech.2020.112434 View Source
